molecular formula C19H18N2O3S2 B2585567 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-29-1

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2585567
CAS No.: 896362-29-1
M. Wt: 386.48
InChI Key: SFLXYAPVJVPZGP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: shares structural similarities with other thiazole derivatives and benzamide compounds.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and certain pharmaceuticals.

    Benzamide Compounds: Compounds containing the benzamide group, such as benzamide itself and various drug molecules.

Uniqueness

    Unique Structural Features: The combination of the thiazole ring, 3,4-dimethylphenyl group, and methylsulfonyl group in this compound imparts unique chemical and biological properties.

    Distinct Applications: The specific combination of functional groups in this compound may lead to distinct applications and activities compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-8-9-14(10-13(12)2)16-11-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXYAPVJVPZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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